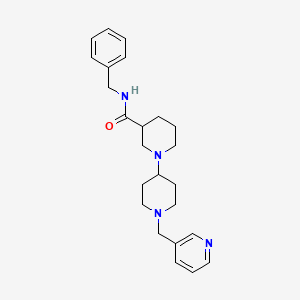
N-benzyl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of piperidine derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-benzyl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it has been proposed that the compound interacts with various targets in the body such as enzymes, receptors, and ion channels. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. The compound has also been shown to interact with nicotinic and muscarinic receptors, which are involved in neurotransmission.
Biochemical and Physiological Effects:
N-benzyl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell growth. In Alzheimer's disease and Parkinson's disease, the compound has been shown to have neuroprotective effects and improve cognitive function. The compound has also been shown to have anti-inflammatory effects and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-benzyl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its potential therapeutic applications in various diseases. The compound has been shown to have significant effects on cancer cells, Alzheimer's disease, and Parkinson's disease. However, one of the limitations of the compound is its low solubility in water, making it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of N-benzyl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One of the directions is to study the compound's potential therapeutic applications in other diseases such as multiple sclerosis and epilepsy. Another direction is to develop more efficient synthesis methods for the compound, which would increase its availability for research. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its interactions with various targets in the body.
Conclusion:
In conclusion, N-benzyl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been shown to have significant effects on cancer cells, Alzheimer's disease, and Parkinson's disease. However, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of N-benzyl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been reported in various studies. One of the most commonly used methods involves the reaction of 1-benzylpiperidin-4-one with 3-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-benzyl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In Alzheimer's disease and Parkinson's disease, the compound has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
N-benzyl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c29-24(26-17-20-6-2-1-3-7-20)22-9-5-13-28(19-22)23-10-14-27(15-11-23)18-21-8-4-12-25-16-21/h1-4,6-8,12,16,22-23H,5,9-11,13-15,17-19H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKHQNHSURJVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5294286.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(2-pyridinylmethyl)acetamide](/img/structure/B5294287.png)
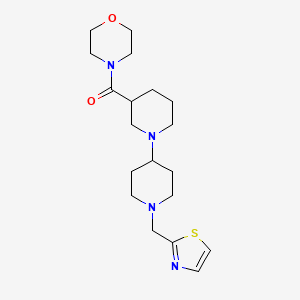
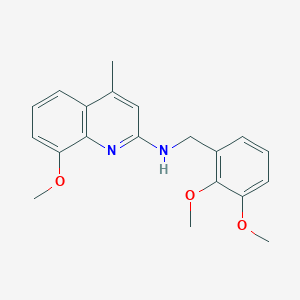
![N-[3-(methylthio)phenyl]-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5294311.png)
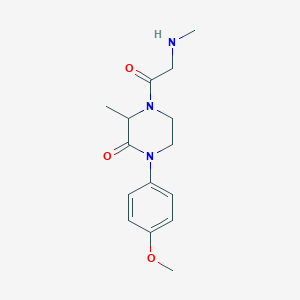
![6-(2-chlorobenzyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5294330.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5294337.png)
![4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B5294344.png)
![1-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5294345.png)
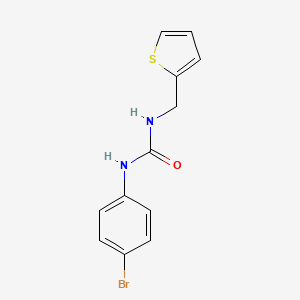
![2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B5294370.png)
![3-benzyl-5-[5-nitro-2-(2-pyridinylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5294387.png)
![4-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5294393.png)